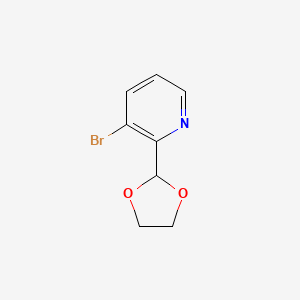

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine

CAS No.: 1651230-77-1

Cat. No.: VC11673146

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1651230-77-1 |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | 3-bromo-2-(1,3-dioxolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 |

| Standard InChI Key | HRZQYNVEQATAEI-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=C(C=CC=N2)Br |

| Canonical SMILES | C1COC(O1)C2=C(C=CC=N2)Br |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol . The compound’s IUPAC name, 3-bromo-2-(1,3-dioxolan-2-yl)pyridine, reflects its substitution pattern: a pyridine ring bearing a bromine atom at position 3 and a 1,3-dioxolane ring fused at position 2.

Structural Features

-

Pyridine Core: The aromatic pyridine ring provides a planar six-membered structure with one nitrogen atom, contributing to its basicity and capacity for π-π interactions.

-

Bromine Substituent: The bromine atom at position 3 introduces steric bulk and electron-withdrawing effects, directing electrophilic substitution reactions to the para position.

-

Dioxolane Group: The 1,3-dioxolane ring, a five-membered cyclic ether, enhances solubility in polar solvents and stabilizes adjacent functional groups through electron donation.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| IUPAC Name | 3-bromo-2-(1,3-dioxolan-2-yl)pyridine | |

| InChIKey | HRZQYNVEQATAEI-UHFFFAOYSA-N | |

| SMILES | C1COC(O1)C2=C(C=CC=N2)Br |

Chemical Reactivity and Applications

The compound’s reactivity is governed by its dual functional groups:

Reaction Profiles

-

Nucleophilic Aromatic Substitution (SNAr):

The bromine atom’s electron-withdrawing effect activates the pyridine ring for substitution at positions 4 or 6. For example, reaction with amines (e.g., piperazine) yields aminopyridine derivatives. -

Dioxolane Ring-Opening:

Acidic hydrolysis (e.g., HCl in THF/water) cleaves the dioxolane to regenerate the aldehyde, enabling further functionalization. -

Cross-Coupling Reactions:

Suzuki-Miyaura coupling with aryl boronic acids (catalyzed by Pd(PPh₃)₄) replaces bromine with aryl groups, forming biaryl structures.

Table 2: Theoretical Reaction Examples

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SNAr | Piperazine, DMF, 80°C | 3-(Piperazin-1-yl)pyridine |

| Dioxolane Hydrolysis | HCl (aq), THF, reflux | 3-Bromopyridine-2-carbaldehyde |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂ | 3-Aryl-2-(dioxolan-2-yl)pyridine |

Physical and Spectroscopic Data

Computational and experimental data from PubChem provide insights into the compound’s characteristics:

Spectral Predictions

-

IR Spectroscopy: Peaks at ~1,250 cm⁻¹ (C-O-C stretch) and ~680 cm⁻¹ (C-Br stretch).

-

NMR Spectroscopy:

-

¹H NMR: δ 5.8–6.2 ppm (pyridine H4/H5/H6), δ 4.1–4.4 ppm (dioxolane O-CH₂-O).

-

¹³C NMR: δ 150–160 ppm (pyridine C2), δ 95–100 ppm (dioxolane acetal carbon).

-

Thermodynamic Properties

-

LogP (Octanol-Water): Estimated at 1.2–1.5, indicating moderate hydrophobicity.

-

Melting Point: Predicted range: 85–95°C (recrystallized from ethanol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume